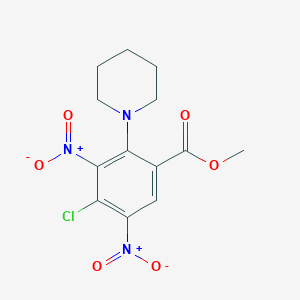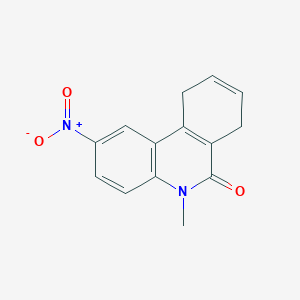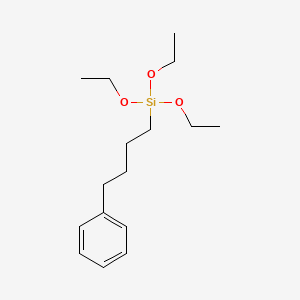
Triethoxy(4-phenylbutyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(4-phenylbutyl)silane is an organosilicon compound that features a silicon atom bonded to three ethoxy groups and a 4-phenylbutyl group. This compound is part of the broader class of trialkoxysilanes, which are known for their versatility in various chemical applications, particularly in surface modification and as coupling agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxy(4-phenylbutyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutylmagnesium bromide with tetraethoxysilane. This Grignard reaction proceeds in an etheric medium, producing the desired triethoxysilane compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, a rhodium-catalyzed method can be employed to prepare aryltriethoxysilanes from arenediazonium tosylate salts . This method is advantageous due to its high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(4-phenylbutyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Hydrosilylation: Requires a precious metal catalyst, such as platinum or rhodium.
Reduction: Often involves cobalt(II) chloride or rhodium catalysts under mild conditions.
Major Products
Hydrolysis: Produces silanols and eventually siloxanes.
Hydrosilylation: Forms organosilicon compounds with new Si-C bonds.
Reduction: Yields reduced organic compounds, such as alcohols or amines, depending on the substrate.
Wissenschaftliche Forschungsanwendungen
Triethoxy(4-phenylbutyl)silane has a wide range of applications in scientific research:
Surface Modification: Used to modify the surface properties of materials, making them more hydrophobic or introducing functional groups for further reactions.
Polymer Synthesis: Acts as a precursor for the synthesis of silicon-containing polymers with desirable properties, such as thermal stability and chemical resistance.
Biological Applications: Employed in the functionalization of biosensor surfaces to enhance their selectivity and sensitivity.
Industrial Coatings: Utilized in the production of hydrophobic coatings for various materials, improving their durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of triethoxy(4-phenylbutyl)silane primarily involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, facilitating the bonding between organic and inorganic materials . In hydrosilylation reactions, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new Si-C bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxy(octyl)silane: Used for hydrophobic coatings and surface modification.
Triethoxy[4-(trifluoromethyl)phenyl]silane: Utilized in materials chemistry for surface modification and synthesis of silicon-containing organic compounds.
Uniqueness
Triethoxy(4-phenylbutyl)silane is unique due to its specific 4-phenylbutyl group, which imparts distinct chemical properties and reactivity compared to other trialkoxysilanes. This makes it particularly useful in applications requiring specific surface modifications and coupling functionalities .
Eigenschaften
CAS-Nummer |
928842-14-2 |
|---|---|
Molekularformel |
C16H28O3Si |
Molekulargewicht |
296.48 g/mol |
IUPAC-Name |
triethoxy(4-phenylbutyl)silane |
InChI |
InChI=1S/C16H28O3Si/c1-4-17-20(18-5-2,19-6-3)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10-11,14-15H2,1-3H3 |
InChI-Schlüssel |
XLNRATCYWYJUOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCC1=CC=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


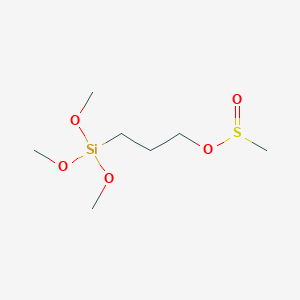
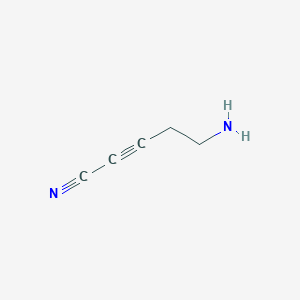
![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
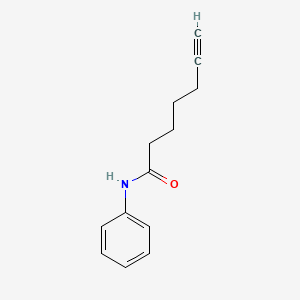
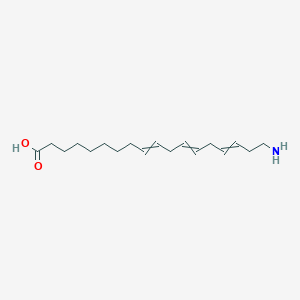
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
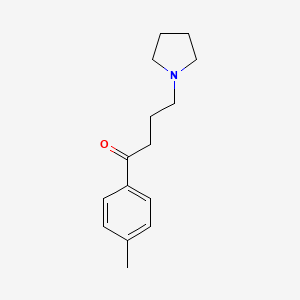
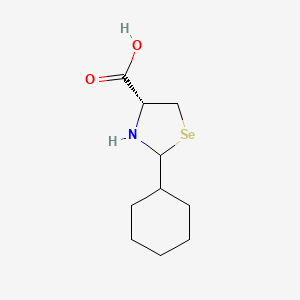
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
